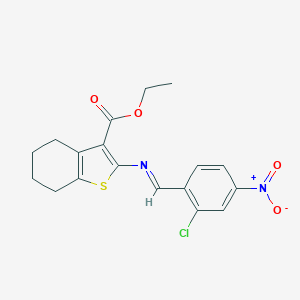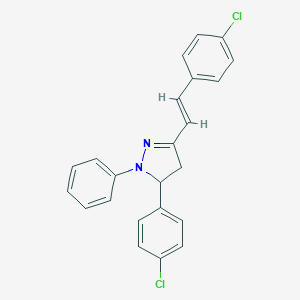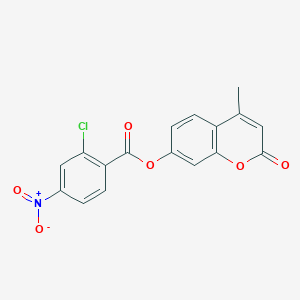![molecular formula C27H20Cl2N2O2 B420870 N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine CAS No. 313550-52-6](/img/structure/B420870.png)
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine is a complex organic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine typically involves multiple steps. One common method is the aza-Diels–Alder reaction, which is a [4+2] cycloaddition reaction between an electron-deficient diene and an electron-rich dienophile. The reaction conditions often include the use of Lewis acids such as BF3·OEt2 to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of chlorine atoms.
科学研究应用
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its structural similarity to other bioactive quinolines.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
作用机制
The mechanism of action of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]-1,3-benzodioxole-5-carboxamide
- N-[3-chloro-4-(4-chloronaphthalen-1-yl)oxyphenyl]-2-hydroxy-3,5-diiodobenzamide
Uniqueness
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the quinoline ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
313550-52-6 |
|---|---|
分子式 |
C27H20Cl2N2O2 |
分子量 |
475.4g/mol |
IUPAC 名称 |
N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C27H20Cl2N2O2/c1-16-13-24(21-15-19(32-2)9-10-23(21)30-16)31-18-8-12-25(22(28)14-18)33-26-11-7-17-5-3-4-6-20(17)27(26)29/h3-15H,1-2H3,(H,30,31) |
InChI 键 |
PTQZXSZBYZRXQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)OC4=C(C5=CC=CC=C5C=C4)Cl)Cl |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)OC4=C(C5=CC=CC=C5C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE](/img/structure/B420787.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B420788.png)
![6-chloro-2-[4-(pentyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B420789.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B420793.png)
![4-benzoyl-N-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-N-(3-ethoxyphenyl)benzamide](/img/structure/B420794.png)

![2,4-dichloro-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B420797.png)


![1H-Pyrazol-5-amine, 4-[(2-bromo-5-nitrophenyl)azo]-3-methyl-1-propyl-](/img/structure/B420801.png)
![{2-[(2-Bromoethyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B420802.png)
![{5-Bromo-2-[(2-chlorobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B420803.png)
![6-({[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]imino}methyl)-2,3-dimethoxybenzoic acid](/img/structure/B420805.png)
![Methyl 4-[2,2,2-trifluoro-1-[4-(methoxycarbonyl)phenyl]-1-(trifluoromethyl)ethyl]benzoate](/img/structure/B420806.png)
